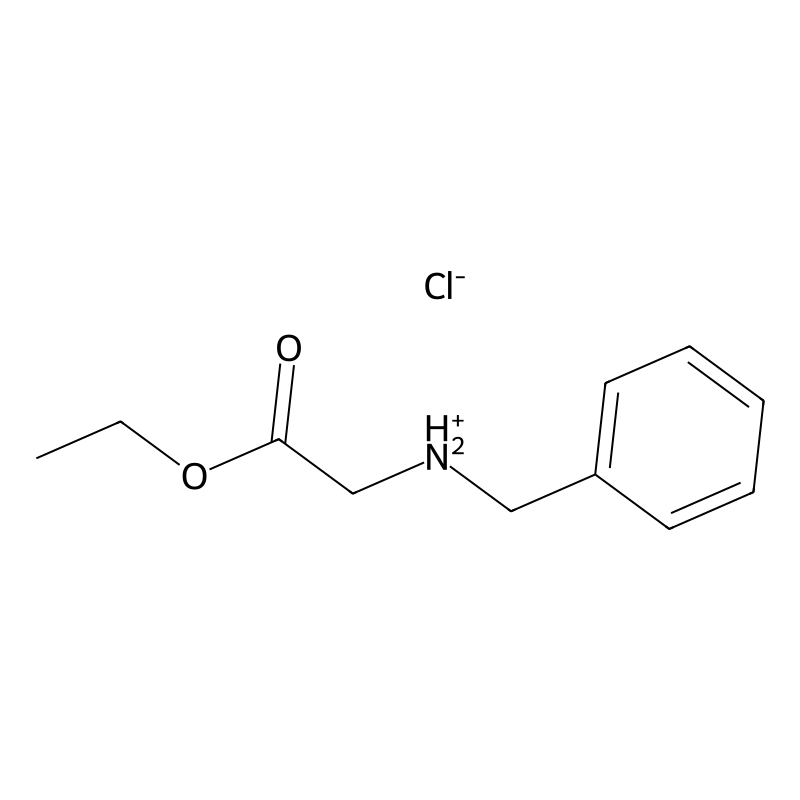Ethyl 2-(benzylamino)acetate Hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 2-(benzylamino)acetate hydrochloride is a chemical compound with the molecular formula CHClNO. This compound is categorized as an amino acid derivative and features a benzylamino group attached to an ethyl acetate moiety. It is often utilized in organic synthesis as an intermediate due to its structural characteristics and potential reactivity in various
- Nucleophilic Substitution: The benzylamino group can act as a nucleophile, engaging in substitution reactions with electrophiles.
- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
- Amine Reactions: The amine functionality allows for further derivatization, such as acylation or alkylation, enhancing its utility in synthetic chemistry .
Research indicates that Ethyl 2-(benzylamino)acetate hydrochloride exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, compounds with similar structures have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .
The synthesis of Ethyl 2-(benzylamino)acetate hydrochloride typically involves the following steps:
- Formation of Benzylamine: Benzylamine is synthesized from benzaldehyde and ammonia.
- Esterification: The benzylamine is then reacted with ethyl chloroacetate under basic conditions to form Ethyl 2-(benzylamino)acetate.
- Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .
Ethyl 2-(benzylamino)acetate hydrochloride has several applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
- Organic Synthesis: Utilized as a building block for more complex organic molecules.
- Research: Employed in studies exploring the structure-activity relationship of related compounds .
Studies on Ethyl 2-(benzylamino)acetate hydrochloride have focused on its interactions with biological systems. Research suggests it may interact with neurotransmitter receptors, influencing pathways associated with pain and inflammation. Further investigations are needed to fully elucidate its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with Ethyl 2-(benzylamino)acetate hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 2-(benzylamino)acetate hydrochloride | Contains a methyl group instead of ethyl | May exhibit different solubility and reactivity profiles |
| Ethyl 2-(phenethylamino)acetate hydrochloride | Contains a phenethyl group | Potentially different biological activity due to structural variation |
| Benzyl acetate | Lacks amino functionality | Primarily used as a flavoring agent; does not possess biological activity like Ethyl 2-(benzylamino)acetate hydrochloride |
Ethyl 2-(benzylamino)acetate hydrochloride stands out due to its amino group, which enhances its reactivity and potential biological activity compared to similar compounds lacking this feature .








